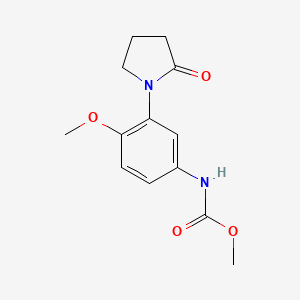
Methyl (4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)carbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a carbamate derivative that can be synthesized through several methods.
科学的研究の応用
Herbicide Metabolism and Environmental Monitoring
Research on related carbamate compounds like phenmedipham, an herbicide, highlights the metabolic pathways and the potential for environmental and occupational exposure monitoring. Phenmedipham is metabolized into several compounds, including m-toluidine, which can be detected in the urine of exposed workers, suggesting a method for biological monitoring of herbicide exposure (Schettgen, Weiss, & Angerer, 2001).
Antileukemic Activity
Derivatives of carbamate, specifically bis[[(carbamoyl)oxy]methyl]-substituted compounds, have been synthesized and shown to possess in vivo activity against P388 lymphocytic leukemia. This demonstrates the potential of such derivatives in the development of antileukemic agents (Anderson, Heider, Raju, & Yucht, 1988).
Synthesis and Chemical Properties
The synthesis of 3-pyrrol-3′-yloxindoles with a carbamate function through the reaction of related carbamates with ethyl 3-aminocrotonate and ethyl acetoacetate demonstrates the chemical versatility and potential for creating novel compounds with significant biological activities (Velikorodov, Kuanchalieva, & Ionova, 2011).
Antimicrobial Agents
Novel derivatives of methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate have been synthesized and evaluated for their in vitro antimicrobial activities, illustrating the potential of carbamate derivatives in the development of new antimicrobial agents (Hublikar et al., 2019).
Environmental Degradation and Safety
Studies on the environmental degradation of carbamates and the safe synthesis of derivatives underscore the importance of understanding both the beneficial applications and potential environmental impacts of these compounds. A non-phosgene route for synthesizing methyl N-phenyl carbamate from CO2 under mild conditions offers a safer and more environmentally friendly approach to producing carbamates (Gao, Li, Zhang, & Zhang, 2007).
作用機序
Target of Action
It’s worth noting that compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Biochemical Pathways
It’s known that pyrrolidine derivatives can interact with multiple receptors, modulating acetylcholine, glutamate, and noradrenaline neurotransmitters .
Pharmacokinetics
The introduction of fluorine atoms in similar compounds has resulted in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability, directly linked with numerous positive pharmacological properties of potential and established drugs .
Result of Action
The use of similar compounds, such as the sigma-1 receptor allosteric modulator, in combination with endogenous or exogenous agonists demonstrated potent anti-seizure, antidepressant, or cognition-enhancing effects .
Action Environment
It’s known that the structural variation of the pyrrolidine pharmacophore can increase the selectivity toward certain receptors .
特性
IUPAC Name |
methyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-18-11-6-5-9(14-13(17)19-2)8-10(11)15-7-3-4-12(15)16/h5-6,8H,3-4,7H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLQGCZFZNAYJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)OC)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

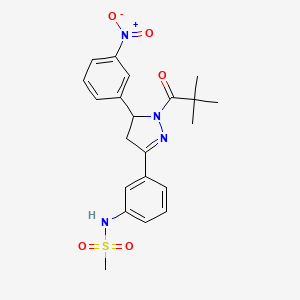

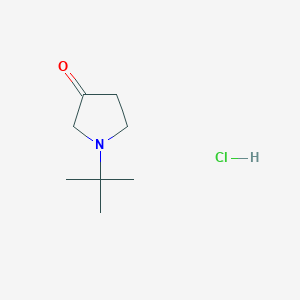
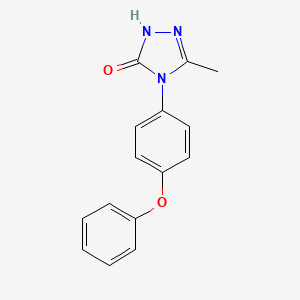
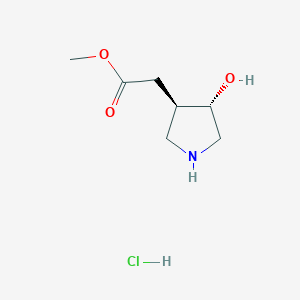
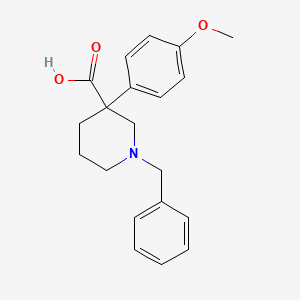
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2909899.png)
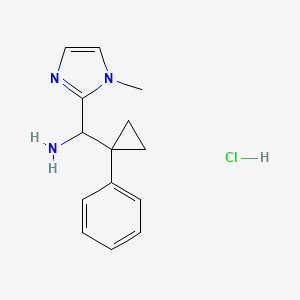
![3-((4-(4-methoxyphenyl)-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2909901.png)

![((2-(((5S,8S,10aR)-3-acetyl-8-(((S)-5-amino-1-(benzhydrylamino)-1,5-dioxopentan-2-yl)carbamoyl)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocin-5-yl)carbamoyl)-1H-indol-5-yl)difluoromethyl)phosphonic acid](/img/structure/B2909905.png)
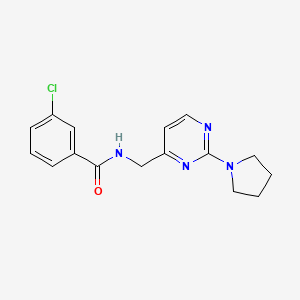
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B2909908.png)
![4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B2909909.png)